delta(3)-Thiazoline-4-carboxylate

Electrochemistry Metal complexation Electron transfer

Researchers requiring the correct Δ3-thiazoline isomer-not the Δ2 tautomer or saturated thiazolidine analog-for structure-specific applications will find this building block essential. The Δ3 double-bond position (C2=N3) enables captodative radical stabilization and reversible metal-centered electron transfer, properties absent in thiazolidine-4-carboxylate. • Documented Cu(II), Fe(III), and Fe(II) complexation with distinct redox signatures (reduction 0.05-0.37 V; oxidation 0.52-0.74 V) for electrochemical probe design. • Core scaffold for 2-substituted MBL inhibitors (Ki = 3.3-5.1 μM against class B1 enzymes). • Enables Cu(I)-catalyzed oxidative homo-coupling to 4,4'-bithiazoline derivatives. Supplied with Certificate of Analysis. In stock for immediate global dispatch.

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
CAS No. 72781-97-6
Cat. No. B1215455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta(3)-Thiazoline-4-carboxylate
CAS72781-97-6
SynonymsD3TC
delta(3)-thiazoline-4-carboxylate
Molecular FormulaC4H5NO2S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESC1C(=NCS1)C(=O)O
InChIInChI=1S/C4H5NO2S/c6-4(7)3-1-8-2-5-3/h1-2H2,(H,6,7)
InChIKeyIREQLINHYFEKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Δ3-Thiazoline-4-carboxylate: Core Identity & Procurement


delta(3)-Thiazoline-4-carboxylate (CAS 72781-97-6, synonym D3TC, IUPAC: 2,5-dihydro-1,3-thiazole-4-carboxylic acid) is a five-membered heterocyclic α-imino carboxylate with molecular formula C₄H₅NO₂S and molecular weight 131.15 g/mol . It is classified as a Δ3-thiazoline (2,5-dihydrothiazole), distinguished from the more common Δ2-thiazoline (4,5-dihydrothiazole) isomer by the position of the endocyclic C=N double bond between C2 and N3 [1]. The compound serves as a versatile building block in medicinal chemistry and coordination chemistry, where its unique combination of an imine nitrogen, thioether sulfur, and carboxylate oxygen enables distinct metal-binding and reactivity profiles compared to its structural isomers and saturated analogs [2].

1
Structural Identity
Δ3 (2,5-dihydro) thiazoline isomer with C=N at the 3-position; distinct from common Δ2 isomer
2
Ligand Scaffold
α-Imino carboxylate with imine N, thioether S, and carboxylate O coordination sites for Cu, Fe
3
Synthetic Entry
Enables imine-dependent oxidative homo-coupling to bithiazolines; not replicable with thiazolidine analogs

Generic Substitution Pitfalls for Δ3-Thiazoline-4-carboxylate


The three thiazoline isomers—Δ2-, Δ3-, and Δ4-thiazoline—do not readily interconvert and are not tautomers [1]. Δ3-Thiazoline-4-carboxylate features a C=N double bond at the 3-position (between C2 and N3), which fundamentally alters its coordination geometry, electron transfer propensity, and hydrolytic stability relative to the Δ2 isomer commonly encountered in biological systems [2]. Unlike the saturated thiazolidine-4-carboxylate (T4C, thiaproline), which lacks the imine π-system, the Δ3-thiazoline scaffold participates in captodative radical stabilization and facilitates reversible metal-centered electron transfer—properties not replicated by its reduced analog [3]. Generic substitution of any in-class heterocycle without explicit verification of the double-bond position risks loss of these structure-specific functionalities.

Target Compound
Δ3-Thiazoline-4-carboxylate
C=N at C2–N3; 4-carboxylate. Captodative sulfur effect. Distinct coordination geometry.
Common Substitute
Δ2-Thiazoline Isomer
C=N at C2–N3 but 2-carboxylate. Differing hydrolytic profile; may degrade under acidic conditions.
Target Compound
Unsaturated Thiazoline Ring
Imine π-system enables captodative radical stabilization and metal-centered electron transfer.
Common Substitute
Thiazolidine (Thiaproline, T4C)
Saturated ring; no C=N. Lacks electron-transfer capacity and oxidative coupling reactivity.
Target Compound
Sulfur-Containing Heterocycle
Thioether S participates in captodative effect and metal coordination; distinct from O or N-only rings.
Common Substitute
Δ1-Pyrroline-2-carboxylate
No sulfur atom. Free-ligand redox indistinguishable, but metal-complex behavior diverges.
Isomers do not interconvert and are not tautomers. Verify double-bond position and carboxylate location before procurement.

Comparative Evidence for Δ3-Thiazoline-4-carboxylate


Electrochemical Comparison with Structural Analogs

In a direct comparative cyclic voltammetry study, delta(3)-thiazoline-4-carboxylate, delta(1)-pyrroline-2-carboxylate, and delta(2)-thiazoline-2-carboxylate were evaluated as free ligands and as Cu(II), Fe(III), and Fe(II) complexes [1]. The three free ligands exhibited reduction at approximately −0.35 V and oxidation in the range of 0.42–0.52 V versus a reference electrode. Upon complexation with metal ions, the reduction potentials shifted anodically to the range of 0.05–0.37 V and oxidation potentials shifted to 0.52–0.74 V, reflecting the electron-withdrawing effect of the coordinated metal center. The authors proposed that electron transfer may be involved in physiological activity and that the captodative effect—operative in the thiazoline sulfur-containing ring—contributes to this behavior [1]. While individual compound-specific potentials were not resolved within the pooled free-ligand data, the study provides the only published direct electrochemical benchmarking of this compound against its closest structural analogs.

Electrochemical Comparison
Direct comparison
Free ligand: reduction ~ −0.35 V, oxidation 0.42–0.52 V
Cu(II)/Fe(III)/Fe(II) complexes: reduction 0.05–0.37 V, oxidation 0.52–0.74 V
Supports electrochemical probe selection; sulfur captodative effect differentiates from pyrroline analog
Pooled free-ligand data; individual compound-specific potentials not resolved
Electrochemistry Metal complexation Electron transfer

Δ3 vs. Δ2 Isomer Hydrolytic Stability

The Δ3-thiazoline isomer (2,5-dihydrothiazole) places the carboxylate at the 4-position with the C=N double bond between C2 and N3, whereas the Δ2-thiazoline isomer (4,5-dihydrothiazole, CAS 81018-64-6) places the carboxylate at the 2-position . These isomers do not tautomerize or interconvert under standard conditions [1]. The Δ2-isomer undergoes nonenzymatic hydrolysis at 37°C with a strongly pH-dependent profile: stable at pH ≥ 7, but hydrolyzes readily at pH ≤ 5 with a rate constant k = 6.7 × 10⁻⁴ s⁻¹ at 37°C (pH 1–3, ionic strength 0.5 M) to yield N- and S-oxalylcysteamines [2]. While analogous quantitative hydrolytic data for the unsubstituted Δ3-isomer have not been reported, the differing double-bond position and carboxylate location (4- vs. 2-) predict distinct hydrolytic susceptibility profiles that directly impact compound integrity under acidic assay or formulation conditions.

Isomer Hydrolytic Stability
Class-level inference
Δ2 isomer: k = 6.7 × 10⁻⁴ s⁻¹ at pH ≤ 5 (37°C)
Δ3 isomer: quantitative hydrolytic data not directly reported
Isomer identity may impact stability under acidic assay or formulation conditions
Δ2 half-life ~17 min at pH 1–3; Δ3 profile predicted to differ
Structural isomerism Hydrolytic stability Coordination chemistry

MBL Inhibitor Scaffold Validation

The 4,5-dihydrothiazole-4-carboxylic acid scaffold—for which delta(3)-thiazoline-4-carboxylate is the unsubstituted parent—has been validated as a core structure for metallo-β-lactamase (MBL) inhibitors [1]. Chen et al. (2012) reported that several 2-substituted 4,5-dihydrothiazole-4-carboxylic acids demonstrated Ki values of 3.3–5.1 μM and IC50 values of 5–77 μM against class B1 MBLs, with structure-activity relationship (SAR) and molecular modeling studies confirming the critical role of the 4-carboxylate group in Zn(II) coordination within the MBL active site [1]. A comprehensive 2020 review benchmarking MBL inhibitors classified this scaffold among competitive inhibitor classes, with Ki values comparable to succinic acid derivatives (Ki = 3.3 μM) and within the lower range of maleic acid-based inhibitors (Ki = 0.4–120 μM, IC50 = 2.5–13 μM) [2].

MBL Inhibitor Scaffold
Class-level inference
2-Substituted derivatives: Ki = 3.3–5.1 μM, IC50 = 5–77 μM (class B1 MBLs)
Succinic acid: Ki = 3.3 μM; Maleic acid: Ki = 0.4–120 μM
Supports scaffold-based SAR campaigns; 4-carboxylate required for Zn(II) active-site coordination
Unsubstituted parent compound not directly assayed; data from 2-substituted analogs
Antimicrobial resistance Metallo-β-lactamase Scaffold-based drug design

Cu(I)-Catalyzed Homo-Coupling to Bithiazolines

Thiazoline-4-carboxylates undergo Cu(I)-catalyzed oxidative homo-coupling to form 4,4'-bithiazoline derivatives with good functional group tolerance [1]. This methodology, reported by Fang et al. (2016, Organic & Biomolecular Chemistry, 14, 8030–8034), directly constructs vicinal carbon-hetero quaternary centers—structural motifs prevalent in bioactive natural products and pharmaceutical candidates—and provides synthetic access to 4,4'-bithiazoles, which are difficult to prepare by direct C–H activation approaches [1]. The reaction is enabled specifically by the imine (C=N) functionality present in the thiazoline ring. Thiazolidine-4-carboxylates, which lack this unsaturation, cannot participate in this oxidative coupling pathway, representing a clear synthetic differentiation point for procurement decisions involving heterocyclic building block selection.

Cu(I)-Catalyzed Coupling
Cross-study comparable
Oxidative homo-coupling to 4,4′-bithiazoline derivatives
Good functional group tolerance; direct C–H activation route reported as difficult
Unique imine-dependent synthetic entry for quaternary carbon centers; thiazolidine cannot participate
Cu(I) catalysis, mild conditions; Org. Biomol. Chem. 2016
Synthetic methodology C-C coupling Quaternary carbon centers

Metal Chelation and Radioprotective Evaluation

Δ3-Thiazoline derivatives have been prepared and evaluated as potential antiradiation agents in mice, exhibiting generally low toxicity and good but brief efficacy at LD100/irradiation (30 days), though activity was not observed against superior irradiation doses [1]. The metal-chelating properties of Δ3-thiazoline-4-carboxylate—forming complexes with Cu(II), Fe(III), and Fe(II) that display distinct electrochemical signatures compared to the free ligand [2]—provide a plausible mechanistic basis for radioprotective activity via scavenging of radiation-generated free radicals and mitigation of metal-catalyzed reactive oxygen species. A related structure-activity study on N,S-containing heterocycles further corroborated the relationship between NO-synthase inhibitory activity and radioprotective properties within the thiazoline class [3]. Quantitative comparative radioprotective data against a named alternative agent are not available in the accessible literature.

Radioprotective Evaluation
Data to verify
Reported tolerability: low toxicity; brief efficacy at LD100/irradiation (30 d) in murine model
No quantitative comparator efficacy data available
Supports metal-chelation research context; mechanistic link to radioprotection via radical scavenging proposed
Requires independent replication; efficacy at superior irradiation doses not observed
Radioprotection Metal chelation In vivo tolerability

Validated Applications for Δ3-Thiazoline-4-carboxylate


Electrochemical Probe & Metal-Sensing Platforms

Research groups developing electrochemical sensors or studying biological electron-transfer mechanisms can leverage the published cyclic voltammetry benchmarking of delta(3)-thiazoline-4-carboxylate against its closest analogs (Δ1-pyrroline-2-carboxylate and Δ2-thiazoline-2-carboxylate) [1]. The compound's free-ligand reduction potential (~ −0.35 V) and oxidation range (0.42–0.52 V), coupled with its capacity to form Cu(II), Fe(III), and Fe(II) complexes exhibiting distinct redox signatures (reduction 0.05–0.37 V; oxidation 0.52–0.74 V), make it a suitable candidate for investigating the captodative effect in sulfur-containing heterocycles and for designing metal-responsive electrochemical probes.

MBL Inhibitor SAR Campaigns

The 4,5-dihydrothiazole-4-carboxylic acid scaffold—with the unsubstituted parent compound (CAS 72781-97-6) serving as the core building block—has demonstrated validated MBL inhibitory activity in 2-substituted derivatives (Ki = 3.3–5.1 μM, IC50 = 5–77 μM against class B1 enzymes) [2]. Procurement of the correct Δ3-isomer with the 4-carboxylate group is essential for SAR campaigns targeting antibiotic resistance reversal, as this positional arrangement is required for Zn(II) coordination in the MBL active site. Competitive benchmarking against succinic acid (Ki = 3.3 μM) and maleic acid derivatives (Ki = 0.4–120 μM) positions this scaffold competitively for further optimization [3].

Imine Heterocycle Synthetic Methodology

For organic synthesis laboratories pursuing C–C bond-forming methodologies, delta(3)-thiazoline-4-carboxylate enables Cu(I)-catalyzed oxidative homo-coupling to construct 4,4'-bithiazoline derivatives bearing vicinal carbon-hetero quaternary centers [4]. This transformation provides synthetic access to structural motifs that are difficult to achieve via direct C–H activation. The imine functionality that distinguishes thiazolines from thiazolidines is the enabling structural feature; procurement of the unsaturated (Δ3) rather than saturated (thiazolidine) scaffold is therefore critical for this application.

Coordination Chemistry & Radioprotective Research

Programs investigating metal-chelating therapeutics or radioprotective agents can utilize delta(3)-thiazoline-4-carboxylate as a structurally characterized ligand scaffold with documented Cu(II), Fe(III), and Fe(II) complexation behavior [1]. The compound's class-level radioprotective evaluation—demonstrating low toxicity and good but brief efficacy at LD100/irradiation (30 days) in murine models [5]—provides an in vivo tolerability starting point for further derivatization. Its potential as a dual radioprotective and NO-synthase inhibitory agent warrants investigation in combined radio- and chemotherapy contexts [6].

Application
Selection Property
Validation Focus
Electrochemical Probe & Metal-Sensing
α-imino carboxylate redox profile with captodative sulfur effect
Cyclic voltammetry benchmarking against pyrroline and Δ2-thiazoline analogs
MBL Inhibitor SAR Campaigns
4-carboxylate thiazoline scaffold for Zn(II) active-site coordination
Class B1 MBL inhibitory scaffold validation; competitive Ki range
Imine Heterocycle Synthetic Methodology
C=N imine functionality enabling oxidative homo-coupling
4,4′-bithiazoline construction; quaternary carbon center access
Coordination Chemistry & Radioprotective Research
Metal-chelating ligand scaffold with reported in vivo tolerability
Cu/Fe complexation behavior; radioprotective endpoint context
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